molecular formula C9H8ClNO5 B8705617 2-Chloro-4-ethoxy-5-nitrobenzoic acid CAS No. 62148-87-2

2-Chloro-4-ethoxy-5-nitrobenzoic acid

Cat. No.: B8705617
CAS No.: 62148-87-2
M. Wt: 245.61 g/mol
InChI Key: CXHWSAAGJSNLIO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-nitrobenzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₈ClNO₅. Its structure features a carboxylic acid group at position 1, a chlorine atom at position 2, an ethoxy group (-OCH₂CH₃) at position 4, and a nitro group (-NO₂) at position 5 (see Figure 1). This compound’s reactivity and physical properties are influenced by the electron-withdrawing nitro and chlorine groups, which enhance the acidity of the carboxylic acid, and the ethoxy group, which introduces steric bulk and moderate electron-donating effects.

Properties

CAS No.

62148-87-2

Molecular Formula

C9H8ClNO5

Molecular Weight

245.61 g/mol

IUPAC Name

2-chloro-4-ethoxy-5-nitrobenzoic acid

InChI

InChI=1S/C9H8ClNO5/c1-2-16-8-4-6(10)5(9(12)13)3-7(8)11(14)15/h3-4H,2H2,1H3,(H,12,13)

InChI Key

CXHWSAAGJSNLIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-4-ethoxy-5-nitrobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

2-Chloro-5-nitrobenzoic Acid (C₇H₄ClNO₄)

  • Structural Difference : Lacks the ethoxy group at position 3.
  • Key Properties: Melting point: 215–217°C (higher than ethoxy-substituted analogs due to reduced steric hindrance and stronger crystal packing). Solubility: Soluble in organic solvents (e.g., DMSO, ethanol) but less lipophilic than ethoxy-containing analogs.
Property 2-Chloro-4-ethoxy-5-nitrobenzoic Acid* 2-Chloro-5-nitrobenzoic Acid
Molecular Formula C₉H₈ClNO₅ C₇H₄ClNO₄
Molecular Weight (g/mol) ~241.62 201.57
Substituents -Cl (2), -OCH₂CH₃ (4), -NO₂ (5) -Cl (2), -NO₂ (5)
Melting Point Expected lower than 215°C 215–217°C

2-Chloro-5-methoxy-4-nitrobenzoic Acid (C₈H₆ClNO₅)

  • Structural Difference : Methoxy (-OCH₃) replaces ethoxy at position 4.
  • Key Properties :
    • Reduced steric bulk compared to ethoxy, leading to slightly higher melting points.
    • Methoxy’s stronger electron-donating effect may marginally decrease carboxylic acid acidity versus ethoxy.
  • Applications : Methoxy-substituted nitrobenzoic acids are intermediates in pharmaceuticals (e.g., antibiotic synthesis) .

2-Chloro-4-methyl-5-nitrobenzoic Acid (C₈H₆ClNO₄)

  • Structural Difference : Methyl (-CH₃) replaces ethoxy at position 4.
  • Key Properties: Lower molecular weight (215.59 g/mol) and polarity compared to ethoxy analogs.
  • Synthesis : Requires milder conditions for introducing methyl groups, but offers less steric protection during reactions .

5-Chloro-4-fluoro-2-nitrobenzoic Acid (C₇H₃ClFNO₄)

  • Structural Difference : Fluoro (-F) and chloro groups at positions 4 and 5, respectively.
  • Key Properties: Strong electron-withdrawing effects from -F and -NO₂ enhance acidity significantly. Higher reactivity in nucleophilic aromatic substitution due to electron-deficient aromatic ring.
  • Applications : Fluorinated nitrobenzoic acids are used in agrochemicals and PET radiotracers .

4-Amino-5-chloro-2-ethoxybenzoic Acid (C₉H₁₀ClNO₃)

  • Structural Difference: Amino (-NH₂) replaces nitro at position 5.
  • Key Properties: Amino group’s electron-donating nature reduces acidity and increases solubility in polar solvents.

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